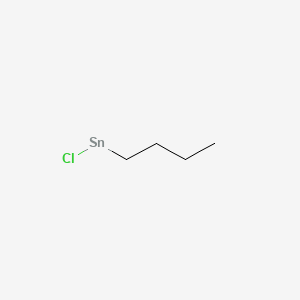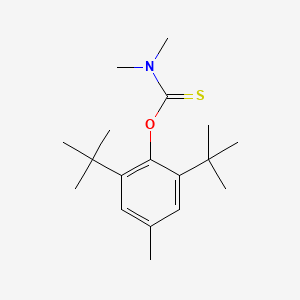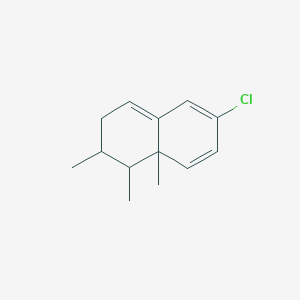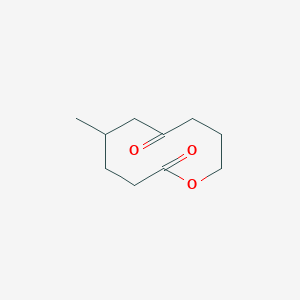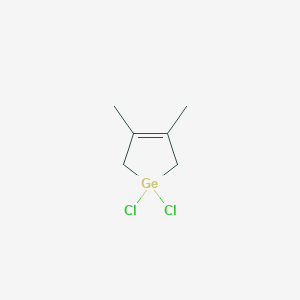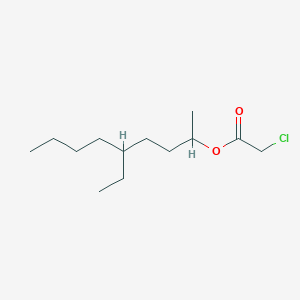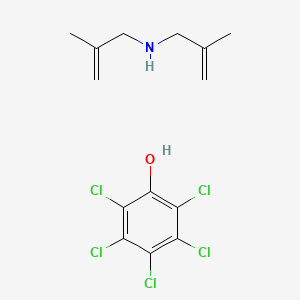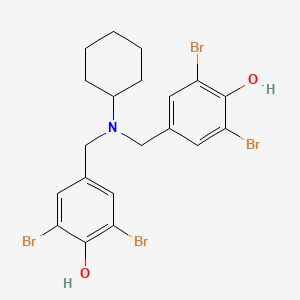
2,6-Dibromo-4-((cyclohexyl(3,5-dibromo-4-hydroxybenzyl)amino)methyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dibromo-4-((cyclohexyl(3,5-dibromo-4-hydroxybenzyl)amino)methyl)phenol is a complex organic compound characterized by multiple bromine atoms and a phenolic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-((cyclohexyl(3,5-dibromo-4-hydroxybenzyl)amino)methyl)phenol typically involves multi-step organic reactions. The process begins with the bromination of phenol derivatives, followed by the introduction of the cyclohexyl group through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases as catalysts and may involve elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using bromine or bromine-containing reagents. The process is optimized to ensure high yield and purity of the final product, often involving purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dibromo-4-((cyclohexyl(3,5-dibromo-4-hydroxybenzyl)amino)methyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to form debrominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include quinones from oxidation, debrominated phenols from reduction, and various substituted phenols from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
2,6-Dibromo-4-((cyclohexyl(3,5-dibromo-4-hydroxybenzyl)amino)methyl)phenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2,6-Dibromo-4-((cyclohexyl(3,5-dibromo-4-hydroxybenzyl)amino)methyl)phenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the bromine atoms can engage in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dibromo-3,5-dimethyl-4-hydroxybenzyl ether: Known for its stability and used in epoxy resins.
2,4-Dibromo-6-[(cyclohexyl-methyl-amino)methyl]aniline: Another brominated phenol derivative with similar structural features.
Uniqueness
2,6-Dibromo-4-((cyclohexyl(3,5-dibromo-4-hydroxybenzyl)amino)methyl)phenol is unique due to its specific arrangement of bromine atoms and the presence of both cyclohexyl and phenolic groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
6640-39-7 |
|---|---|
Fórmula molecular |
C20H21Br4NO2 |
Peso molecular |
627.0 g/mol |
Nombre IUPAC |
2,6-dibromo-4-[[cyclohexyl-[(3,5-dibromo-4-hydroxyphenyl)methyl]amino]methyl]phenol |
InChI |
InChI=1S/C20H21Br4NO2/c21-15-6-12(7-16(22)19(15)26)10-25(14-4-2-1-3-5-14)11-13-8-17(23)20(27)18(24)9-13/h6-9,14,26-27H,1-5,10-11H2 |
Clave InChI |
PUMFEPYRTTZELK-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N(CC2=CC(=C(C(=C2)Br)O)Br)CC3=CC(=C(C(=C3)Br)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl N-[4-(benzhydrylamino)-6-chloro-5-nitro-2-pyridyl]carbamate](/img/structure/B14723474.png)
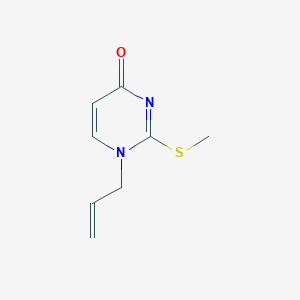
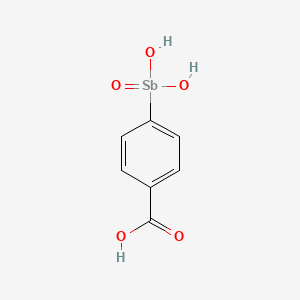
![1-[4-Hydroxy-3-methoxy-5-(prop-2-en-1-yl)phenyl]ethanone](/img/structure/B14723497.png)


